4,6-Dichloro-2-methylnicotinaldehyde

Overview

Description

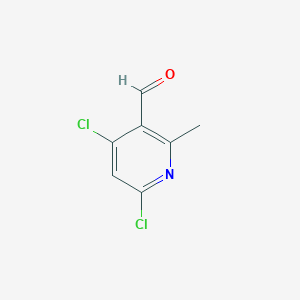

4,6-Dichloro-2-methylnicotinaldehyde is a halogenated nicotinaldehyde derivative characterized by chlorine substituents at positions 4 and 6 of the pyridine ring and a methyl group at position 2. For instance, its methyl ester derivative, Methyl 4,6-dichloro-2-methylnicotinate (CAS 1196073-28-5), has a molecular weight of 220.05 and is stored under inert conditions, suggesting sensitivity to moisture or oxidation . The aldehyde functional group in this compound likely enhances its utility in condensation reactions or as a precursor for heterocyclic syntheses compared to ester or acid derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-methylnicotinaldehyde typically involves the chlorination of 2-methylnicotinaldehyde. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 2-methylnicotinaldehyde is treated with thionyl chloride, resulting in the substitution of hydrogen atoms at the 4 and 6 positions with chlorine atoms.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient chlorination. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-methylnicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: 4,6-Dichloro-2-methylnicotinic acid.

Reduction: 4,6-Dichloro-2-methylnicotinalcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

4,6-Dichloro-2-methylnicotinaldehyde serves as a key intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to be a valuable building block in the development of various chemical compounds.

Biological Activities

Research has indicated that this compound exhibits potential antimicrobial and antifungal properties. Studies are ongoing to explore its effectiveness against various pathogens, making it a candidate for further investigation in pharmaceutical applications .

Pharmaceutical Development

The compound is being studied as a lead compound in drug discovery due to its ability to interact with specific biological targets. Its reactivity allows for modifications that can enhance its therapeutic properties. For example, derivatives of this compound are being evaluated for their potential use in treating diseases such as cancer .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated significant activity against several bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

This indicates that further exploration into its mechanism of action could lead to new antimicrobial agents .

Case Study 2: Synthesis of Derivatives

In another study, researchers synthesized various derivatives of this compound to assess their biological activities. The derivatives were evaluated for their cytotoxic effects on cancer cell lines.

| Derivative | IC50 (µM) |

|---|---|

| 4,6-Dichloro-2-methylpyrimidine | 5.4 |

| 4-Chloro-2-methylnicotinaldehyde | 8.9 |

These findings suggest that modifications to the core structure can significantly influence biological activity, paving the way for novel therapeutic agents .

Industrial Applications

The compound is also utilized in the production of agrochemicals and other pharmaceuticals. Its reactivity is harnessed to create active ingredients essential for crop protection and disease treatment. The ability to modify its structure allows chemists to tailor compounds for specific applications in industry.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-methylnicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine atoms may also contribute to its reactivity by facilitating electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds exhibit structural or functional similarities to 4,6-Dichloro-2-methylnicotinaldehyde, as determined by CAS registry similarity scores and substituent patterns:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Substituents | Similarity Score | Key Properties/Notes |

|---|---|---|---|---|---|---|

| 6-Chloro-2-methylnicotinaldehyde | 884495-36-7 | C₇H₅ClNO | Not Provided | Cl (6), CH₃ (2), CHO (1) | 0.81 | Fewer chlorine substituents than target |

| 2,6-Dimethylisonicotinaldehyde | 18206-06-9 | C₈H₉NO | Not Provided | CH₃ (2,6), CHO (4) | 0.88 | Methyl groups enhance steric hindrance |

| 2,4-Dichloro-6-methylnicotinic acid | 56022-07-2 | C₇H₅Cl₂NO₂ | Not Provided | Cl (2,4), CH₃ (6), COOH (3) | 0.94 | Carboxylic acid group alters solubility |

| 4-Chloro-2-methylnicotinic acid | 914219-06-0 | C₇H₆ClNO₂ | Not Provided | Cl (4), CH₃ (2), COOH (3) | 0.88 | Single chlorine reduces electrophilicity |

Substituent Positioning and Reactivity

- 2,6-Dimethylisonicotinaldehyde (CAS 18206-06-9) : Methyl groups at positions 2 and 6 introduce steric hindrance, which may impede nucleophilic attacks at the pyridine ring. The aldehyde group at position 4 (vs. position 1 in the target compound) could alter regioselectivity in subsequent reactions .

Functional Group Variations

- 2,4-Dichloro-6-methylnicotinic acid (CAS 56022-07-2) : The carboxylic acid group at position 3 increases polarity and solubility in aqueous media compared to the aldehyde-containing target compound. The chlorine at position 2 may direct electrophilic substitutions differently than the 4,6-dichloro pattern .

- Methyl 4,6-dichloro-2-methylnicotinate (CAS 1196073-28-5) : As an ester derivative, this compound is less reactive toward nucleophiles than the aldehyde analog. Its molecular weight (220.05) and storage requirements (inert atmosphere, 2–8°C) suggest greater stability under controlled conditions .

Biological Activity

4,6-Dichloro-2-methylnicotinaldehyde is a chlorinated derivative of nicotinic aldehyde, notable for its unique chemical structure and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry, pharmacology, and agrochemicals. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 190.03 g/mol. The compound features a pyridine ring substituted with two chlorine atoms at the 4 and 6 positions and a methyl group at the 2 position, along with an aldehyde functional group. This specific arrangement contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Interaction : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.

- Receptor Binding : It may interact with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and muscle function.

- Electrophilic Reactions : The presence of chlorine atoms enhances its electrophilic character, facilitating reactions with nucleophiles in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting that the compound can disrupt bacterial membranes or interfere with metabolic processes.

Case Studies and Research Findings

- In Vitro Studies : A series of in vitro experiments assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound exhibited dose-dependent cytotoxicity, making it a candidate for further investigation as a potential anticancer agent .

- Enzyme Activity Assays : The compound was tested for its ability to inhibit key metabolic enzymes. Findings revealed significant inhibition rates, suggesting that it could be utilized in developing enzyme inhibitors for therapeutic applications .

- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of chlorinated nicotinic acid derivatives, this compound showed promising results against several pathogenic bacteria, indicating its potential use in developing new antibacterial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,6-Dichloro-2-methylnicotinaldehyde, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as halogenation and formylation of nicotinaldehyde derivatives. For example, analogous compounds (e.g., AZD8931) are synthesized via sequential substitution and coupling reactions using catalysts like palladium or copper . To optimize yields:

- Use Design of Experiments (DOE) to test variables (temperature, solvent polarity, stoichiometry).

- Employ inert atmospheres (N₂/Ar) to stabilize aldehyde intermediates.

- Monitor reaction progress with TLC or HPLC to identify bottlenecks.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Identify aldehyde protons (~9.8–10.2 ppm) and chloro/methyl substituents.

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- IR Spectroscopy : Detect C=O (aldehyde, ~1720 cm⁻¹) and C-Cl (~550–850 cm⁻¹) stretches.

- Cross-validate results with commercial standards or literature data for analogous structures .

Q. What are the critical stability considerations for storing this compound?

- Methodological Answer : The compound is sensitive to moisture and oxidation due to its aldehyde group. Best practices include:

- Storage under anhydrous conditions (desiccator with silica gel).

- Use of amber vials to prevent photodegradation.

- Periodic purity checks via NMR or HPLC to detect decomposition.

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?

- Methodological Answer : Discrepancies often arise from heat/mass transfer inefficiencies. Strategies:

- Perform kinetic studies to identify rate-limiting steps.

- Use microreactors for continuous flow synthesis to improve mixing and temperature control.

- Apply statistical tools (e.g., ANOVA) to isolate critical variables .

Q. What computational approaches predict the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations can model electronic effects:

- Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Analyze HOMO-LUMO gaps to predict reactivity with coupling partners (e.g., Suzuki-Miyaura).

- Validate predictions with experimental data on substituent effects .

Q. How should discrepancies in spectroscopic data interpretation be addressed?

- Methodological Answer : Triangulate data using multiple techniques:

- Compare experimental NMR shifts with computational predictions (e.g., ACD/Labs or Gaussian).

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Cross-check with X-ray crystallography if crystalline derivatives are available .

Q. What role does this compound play in multi-step pharmaceutical syntheses?

- Methodological Answer : It serves as a precursor for heterocyclic scaffolds in kinase inhibitors or antiviral agents. For example:

- Functionalize the aldehyde group via reductive amination to generate amine intermediates.

- Use chlorine substituents for further substitution (e.g., SNAr reactions).

- Case Study: AZD8931 analogs were synthesized via similar strategies, achieving 2–5% overall yields .

Q. How can researchers analyze the impact of steric hindrance on derivatization reactions?

- Methodological Answer :

- Conduct competitive experiments with sterically varied substrates.

- Use molecular dynamics simulations to model steric clashes.

- Compare kinetic data (e.g., Arrhenius plots) for hindered vs. unhindered analogs.

Q. Methodological Recommendations

- Contradiction Analysis : When conflicting data arise (e.g., NMR vs. MS), apply systematic validation:

- Advanced Design : For mechanistic studies, employ isotopic labeling (²H/¹³C) to trace reaction pathways.

Properties

IUPAC Name |

4,6-dichloro-2-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c1-4-5(3-11)6(8)2-7(9)10-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONDNTUBFCVNAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=N1)Cl)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601290319 | |

| Record name | 4,6-Dichloro-2-methylnicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601290319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1589540-62-4 | |

| Record name | 4,6-Dichloro-2-methylnicotinaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1589540-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-2-methylnicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601290319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.